PvdQ Inhibitory Potency: 38-Fold Advantage Over the 4-Trifluoromethylphenyl Analog in the Same Validated Assay
In a direct head-to-head comparison conducted under identical assay conditions at the Broad Institute (PvdQ [A190E,F674L], nine compound concentrations from 3 nM to 19.5 µM, PvdQ concentration of 20 nM, positive control IDFP at 200 µM, 60-minute incubation at room temperature), 2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)acetonitrile achieved an IC₅₀ of 260 nM [1]. Its closest matched comparator, 2-(4-(trifluoromethyl)phenyl)hexanenitrile (BDBM113816, Compound 48), exhibited an IC₅₀ of 10,000 nM [2]. This represents a 38.5-fold potency advantage conferred specifically by the 4-chloro substitution and pyrrolidine ring combination.
| Evidence Dimension | PvdQ [A190E,F674L] biochemical inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 260 nM |
| Comparator Or Baseline | 2-(4-(Trifluoromethyl)phenyl)hexanenitrile (BDBM113816): IC₅₀ = 10,000 nM |
| Quantified Difference | 38.5-fold lower IC₅₀ (more potent) |
| Conditions | PvdQ [A190E,F674L] mutant; 9 concentrations (3 nM–19.5 µM); [PvdQ] = 20 nM; IDFP positive control at 200 µM; 60 min RT; Broad Institute assay (entry 6182, assay ID 1) |
Why This Matters
A 38.5-fold potency difference within the same assay platform eliminates the 4-CF₃ analog as a viable substitute for any PvdQ-targeted study and directly informs compound selection for structure–activity relationship (SAR) campaigns.
- [1] BindingDB. Entry BDBM113813: 2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)acetonitrile. IC₅₀ = 260 nM. Target: PvdQ [A190E,F674L]. Assay entry 6182. Deposited 2014-07-08. View Source
- [2] BindingDB. Entry BDBM113816: 2-(4-(Trifluoromethyl)phenyl)hexanenitrile. IC₅₀ = 10,000 nM. Target: PvdQ [A190E,F674L]. Assay entry 6182. Deposited 2014-07-08. View Source
